
4-Methyl-2-(1-methyl-1h-pyrazol-3-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(1-methyl-1h-pyrazol-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of multiple nitrogen atoms within the rings can contribute to various pharmacological properties, making them valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methyl-1h-pyrazol-3-yl)pyrimidine-5-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-amino-1-methyl-1H-pyrazole with 4-methyl-2,6-dichloropyrimidine-5-carboxylic acid under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
4-Methyl-2-(1-methyl-1h-pyrazol-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-Methyl-2-(1-methyl-1h-pyrazol-3-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Methyl-2-(1-methyl-1h-pyrazol-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
4-Methyl-2-(1-methyl-1h-pyrazol-3-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of pyrazole and pyrimidine rings, which can confer distinct biological activities. The presence of the carboxylic acid group also allows for further functionalization, making it a versatile compound in synthetic chemistry .
特性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
4-methyl-2-(1-methylpyrazol-3-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-6-7(10(15)16)5-11-9(12-6)8-3-4-14(2)13-8/h3-5H,1-2H3,(H,15,16) |
InChIキー |
ALLNASOVIIOVAE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C(=O)O)C2=NN(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


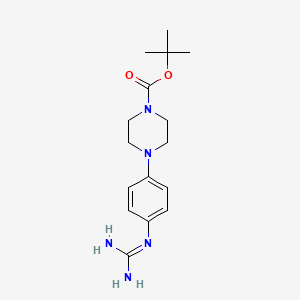
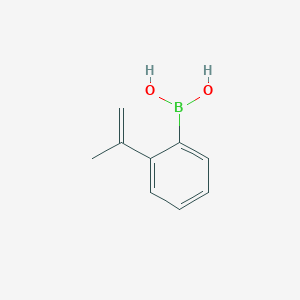

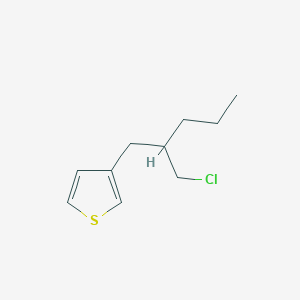
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
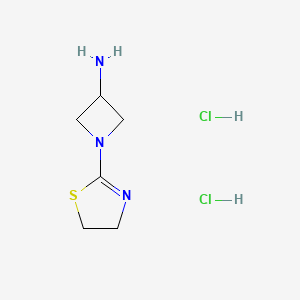
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)

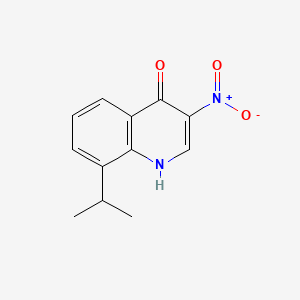


![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
